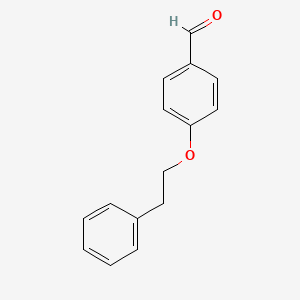

4-(2-Phenylethoxy)benzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-phenylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-12-14-6-8-15(9-7-14)17-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWORWIYBLAYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407922 | |

| Record name | 4-(2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-82-6 | |

| Record name | 4-(2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Phenylethoxy Benzaldehyde

Strategic Approaches to Phenylethoxy Ether Linkage Formation

The creation of the ether bond is a pivotal step in the synthesis of 4-(2-phenylethoxy)benzaldehyde. Various strategies can be employed, with nucleophilic substitution reactions being a primary and effective method.

Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis Analogs)

The Williamson ether synthesis and its analogs represent a classic and widely utilized method for forming ether linkages. wvu.edumasterorganicchemistry.comyoutube.comnumberanalytics.com This S\textsubscriptN2 reaction involves an alkoxide ion acting as a nucleophile, which attacks an alkyl halide, leading to the formation of an ether. masterorganicchemistry.comnumberanalytics.com In the context of synthesizing this compound, this involves the reaction of a phenoxide with a phenethyl halide.

The general mechanism begins with the deprotonation of a phenol, in this case, p-hydroxybenzaldehyde, by a base to form a more nucleophilic phenoxide ion. wvu.edu This phenoxide then attacks the electrophilic carbon of a phenethyl halide, displacing the halide and forming the desired ether linkage. masterorganicchemistry.com The success of this S\textsubscriptN2 reaction is contingent on several factors, including the nature of the leaving group on the alkyl halide and the steric hindrance around the reaction centers. youtube.com Primary alkyl halides, such as phenethyl bromide, are ideal substrates as they are less sterically hindered, favoring the substitution reaction over potential elimination side reactions. masterorganicchemistry.com

Precursor Selection and Optimization: p-Hydroxybenzaldehyde and Phenethyl Bromide Derivatives

The primary precursors for the synthesis of this compound via the Williamson ether synthesis are p-hydroxybenzaldehyde and a suitable phenethyl halide, typically phenethyl bromide. sci-hub.se p-Hydroxybenzaldehyde serves as the source of the benzaldehyde (B42025) moiety and the phenolic hydroxyl group, which is deprotonated to form the nucleophile. wikipedia.org Phenethyl bromide provides the phenylethoxy portion of the final molecule.

The selection of these precursors is strategic. p-Hydroxybenzaldehyde is a readily available and relatively inexpensive starting material. google.com Phenethyl bromide is an effective alkylating agent in this context due to the primary nature of the carbon bearing the bromine atom, which facilitates the S\textsubscriptN2 reaction. The use of derivatives of these precursors can also be explored to optimize the reaction, for instance, by altering the leaving group on the phenethyl moiety to enhance reactivity.

Detailed Reaction Pathways and Conditions for High-Yield Synthesis

Achieving a high yield and purity of this compound requires careful consideration and optimization of the reaction conditions, including the choice of solvent and base.

Investigation of Solvent Systems and Base Catalysis

The choice of solvent can significantly influence the rate and outcome of the Williamson ether synthesis. arxiv.org Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can effectively solvate the cation of the base while not strongly solvating the nucleophilic anion, thus enhancing its reactivity. sci-hub.sechemicalbook.com Acetone is another solvent that has been used in similar etherification reactions. rsc.org

A variety of bases can be used to deprotonate the p-hydroxybenzaldehyde. Common choices include alkali metal carbonates, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and hydroxides like sodium hydroxide (B78521) (NaOH). wvu.edusci-hub.sechemicalbook.com The strength of the base should be sufficient to generate the phenoxide without causing unwanted side reactions. For instance, in a synthesis of related compounds, potassium carbonate was used in acetonitrile, with the reaction mixture being refluxed overnight. chemicalbook.com In another example, anhydrous sodium carbonate was used in DMF at 80 °C. sci-hub.se

Process Optimization for Yield and Purity

Optimizing the synthesis of this compound involves fine-tuning various reaction parameters to maximize the yield and purity of the product. This can include adjusting the stoichiometry of the reactants, the reaction temperature, and the reaction time. nih.gov

A study detailing the synthesis of this compound reported a yield of 88% when reacting p-hydroxybenzaldehyde with phenethyl bromide in the presence of anhydrous sodium carbonate in DMF. sci-hub.se The purification of the final product is typically achieved through techniques like column chromatography or recrystallization to remove any unreacted starting materials or byproducts. chemicalbook.comorientjchem.org

Table 1: Reaction Conditions for the Synthesis of this compound and Analogs

| Precursors | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| p-Hydroxybenzaldehyde, Phenethyl bromide | Anhydrous Na₂CO₃ | DMF | 80 °C | 88% | sci-hub.se |

| Hydroxybenzaldehyde derivatives, Halide | K₂CO₃ | Acetonitrile | Reflux | Not specified | chemicalbook.com |

Analytical Techniques for Synthetic Characterization and Structural Elucidation

A suite of analytical techniques is essential for confirming the successful synthesis and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for structural confirmation. For this compound, the proton NMR spectrum would show characteristic signals for the aldehyde proton (around δ 9.87 ppm), the aromatic protons, and the two methylene (B1212753) groups of the phenylethoxy chain (typically triplets around δ 3.15 and 4.28 ppm). sci-hub.se ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. orientjchem.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include a strong C=O stretching band for the aldehyde group (around 1689 cm⁻¹), C-O-C stretching for the ether linkage (around 1218 cm⁻¹), and bands corresponding to the aromatic rings. orientjchem.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Chromatographic Methods : Techniques like Thin Layer Chromatography (TLC) are used to monitor the progress of the reaction. chemicalbook.com Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are employed for purity assessment and analysis of the final product. orientjchem.orgamericanpharmaceuticalreview.com

Table 2: Key Analytical Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.15 (t, J = 6.8 Hz, 2H), 4.28 (t, J = 6.8 Hz, 2H), 7.01 (d, J = 8.4 Hz, 2H), 7.25–7.37 (m, 5H), 9.87 (s, 1H) | sci-hub.se |

| Empirical Formula | C₁₅H₁₄O₂ | sigmaaldrich.com |

Application of Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer distinct insights into the structure of this compound.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. In a typical synthesis, the spectrum of this compound would confirm the successful ether linkage and the retention of the benzaldehyde and phenyl groups. sci-hub.se Key signals include two triplets corresponding to the methylene (-CH2-CH2-) protons of the ethoxy bridge, a singlet for the aldehydic proton, and a series of multiplets for the aromatic protons on both phenyl rings. sci-hub.se

A study reported the following ¹H NMR spectral data for this compound, recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer. sci-hub.se

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 9.88 | s | - | 1H, -CHO |

| 7.83 | d | 8.8 | 2H, Ar-H |

| 7.25-7.37 | m | - | 5H, Ar-H (Phenyl group) |

| 7.01 | d | 8.4 | 2H, Ar-H |

| 4.28 | t | 6.8 | 2H, -OCH₂- |

| 3.15 | t | 6.8 | 2H, -CH₂-Ph |

s = singlet, d = doublet, t = triplet, m = multiplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the aldehydic carbonyl carbon, the aromatic carbons (with different shifts for substituted and unsubstituted positions), and the two aliphatic carbons of the ethoxy bridge.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde's carbonyl group, typically appearing around 1700 cm⁻¹. docbrown.info The presence of an aromatic aldehyde is further supported by C-H stretching vibrations from the aldehyde group, which are observed in the region of 2880-2650 cm⁻¹. docbrown.info Other significant absorptions include the C-O-C stretching of the ether linkage, C-H stretching vibrations of the aromatic rings (around 3080-3000 cm⁻¹), and C=C stretching vibrations within the benzene (B151609) rings (between 1625-1440 cm⁻¹). docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a reference spectrum. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₄O₂), the molecular weight is 226.27 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the molecular formula. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used to generate ions of the molecule for MS analysis. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, to further aid in its identification. uni.lu

Predicted ESI-MS Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 227.10666 |

| [M+Na]⁺ | 249.08860 |

| [M+K]⁺ | 265.06254 |

| [M+NH₄]⁺ | 244.13320 |

| [M-H]⁻ | 225.09210 |

Data from predicted values using CCSbase. uni.lu

Together, these spectroscopic methods provide a comprehensive and definitive characterization of the structure of this compound, ensuring the identity and purity of the synthesized compound.

Chemical Transformations and Derivatization Strategies of 4 2 Phenylethoxy Benzaldehyde

Reactions Involving the Benzaldehyde (B42025) Functionality

The aldehyde group is the most reactive site in 4-(2-phenylethoxy)benzaldehyde, participating in a variety of condensation, addition, and redox reactions. These transformations are fundamental for constructing more complex molecular architectures.

Condensation Reactions for Extended Conjugated Systems

Condensation reactions involving the aldehyde group are pivotal for extending the π-conjugated system of the molecule, leading to the formation of derivatives such as chalcones and hydrazones.

The Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, is a widely employed method for synthesizing chalcones. pearson.comresearchgate.net This reaction involves the condensation of an aromatic aldehyde with an acetophenone. In the case of this compound, it reacts with various substituted acetophenones in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol, to yield the corresponding chalcone (B49325) derivatives. pearson.comyoutube.com The reaction proceeds by the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent dehydration of the aldol adduct results in the formation of the α,β-unsaturated ketone system characteristic of chalcones.

A series of novel 4-(2-phenylethoxy) chalcone fibrate hybrids have been synthesized using this methodology, highlighting its application in medicinal chemistry. mnstate.edu The general scheme for this reaction is presented below, followed by a table summarizing representative examples.

General Reaction Scheme:

| Acetophenone Reactant | Catalyst/Solvent | Reaction Conditions | Resulting Chalcone Derivative | Yield (%) |

|---|---|---|---|---|

| Acetophenone | KOH/Ethanol | Stirring at room temperature | 1-(Phenyl)-3-(4-(2-phenylethoxy)phenyl)prop-2-en-1-one | Not specified |

| 4'-Methylacetophenone | NaOH/Ethanol | Stirring at room temperature for 4h | 1-(p-Tolyl)-3-(4-(2-phenylethoxy)phenyl)prop-2-en-1-one | ~75-85 |

| 4'-Chloroacetophenone | KOH/Methanol | Ultrasonic irradiation, 80°C, 8h | 1-(4-Chlorophenyl)-3-(4-(2-phenylethoxy)phenyl)prop-2-en-1-one | Good |

| 4'-Methoxyacetophenone | NaOH/Ethanol | Stirring at 10°C for 1h, then RT for 4h | 1-(4-Methoxyphenyl)-3-(4-(2-phenylethoxy)phenyl)prop-2-en-1-one | High |

Hydrazones are another important class of compounds synthesized from aldehydes. The reaction of this compound with various hydrazine derivatives (such as hydrazine hydrate, phenylhydrazine, or substituted benzhydrazides) leads to the formation of the corresponding hydrazones. acs.orgorganic-chemistry.org This condensation reaction typically occurs under mild acidic or neutral conditions in a suitable solvent like ethanol or methanol. acs.org The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N-N linkage of a hydrazone. libretexts.org

Hydrazones are valuable intermediates in organic synthesis and are known for their diverse biological activities. organic-chemistry.orglibretexts.org The general reaction scheme is shown below, with specific examples detailed in the subsequent table.

General Reaction Scheme:

(Note: This is a placeholder image representing the reaction. A proper chemical structure drawing would be inserted here.)

(Note: This is a placeholder image representing the reaction. A proper chemical structure drawing would be inserted here.)

| Hydrazine Reactant | Catalyst/Solvent | Reaction Conditions | Resulting Hydrazone Derivative |

|---|---|---|---|

| Hydrazine Hydrate | Ethanol | Reflux | This compound hydrazone |

| Phenylhydrazine | Ethanol, Acetic acid (cat.) | Stirring at room temperature | This compound phenylhydrazone |

| Isonicotinic hydrazide | Methanol | Stirring at room temperature | N'-(4-(2-Phenylethoxy)benzylidene)isonicotinohydrazide |

| p-Toluenesulfonylhydrazide | Methanol | Heating at 65°C | (E)-N'-(4-(2-phenylethoxy)benzylidene)-4-methylbenzenesulfonohydrazide |

Electrophilic and Nucleophilic Addition Reactions at the Carbonyl Center

The polarized nature of the carbonyl group in this compound makes its carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. ncert.nic.in These nucleophilic addition reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl group results in the formation of secondary alcohols. For example, the reaction of this compound with methylmagnesium bromide, followed by acidic workup, would yield 1-(4-(2-phenylethoxy)phenyl)ethanol. chemspider.com

Wittig Reaction: The Wittig reaction provides a powerful method for alkene synthesis by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). mnstate.eduorganic-chemistry.org This reaction is highly versatile for creating a C=C double bond at the position of the former carbonyl group. For instance, reacting this compound with benzyltriphenylphosphonium chloride in the presence of a strong base would produce 1-(2-phenylethoxy)-4-styrylbenzene. udel.edu

Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN) under weakly acidic conditions to form cyanohydrins. wikipedia.orgunizin.org This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.org The resulting 2-hydroxy-2-(4-(2-phenylethoxy)phenyl)acetonitrile is a versatile intermediate that can be hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol. unizin.org

Redox Pathways: Selective Reduction to Alcohol and Oxidation to Carboxylic Acid

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to important derivatives.

Reduction to Alcohol: The selective reduction of the aldehyde group to a primary alcohol, (4-(2-phenylethoxy)phenyl)methanol, can be achieved using a variety of mild reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, followed by an aqueous workup. These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. udel.edu

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(2-phenylethoxy)benzoic acid. This transformation can be accomplished using a range of oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective. youtube.com Milder, more selective "green" oxidants such as hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst can also be employed for this purpose. researchgate.net Benzaldehydes are also known to undergo autoxidation to benzoic acids upon exposure to air, a process that proceeds via a free-radical mechanism. chemrxiv.org

Modifications of the Phenylethoxy Side Chain

While the benzaldehyde portion of the molecule is typically more reactive, the phenylethoxy side chain also offers opportunities for chemical modification, primarily through ether cleavage or electrophilic substitution on its terminal phenyl ring.

Ether Cleavage: The ether linkage in the phenylethoxy group is generally stable but can be cleaved under harsh conditions. Reaction with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can break the C-O bond. pearson.comyoutube.com This reaction typically proceeds via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered ethyl carbon, leading to the formation of 4-hydroxybenzaldehyde and 1-bromo-2-phenylethane (or the corresponding iodo-derivative).

Electrophilic Aromatic Substitution: The terminal phenyl ring of the phenylethoxy group is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The ethyl group is an activating, ortho, para-directing group. Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation would be expected to occur primarily at the ortho and para positions of this terminal ring. makingmolecules.com In contrast, the other phenyl ring is deactivated by the electron-withdrawing aldehyde group, which would direct any substitution to the meta position relative to the aldehyde. Selective modification of the terminal phenyl ring is therefore feasible under controlled conditions.

Functional Group Interconversions and Aromatic Substitutions on the Phenylethoxy Moiety

The chemical reactivity of this compound is largely dictated by its constituent functional groups. The aldehyde group can be readily converted into other functionalities, while the two phenyl rings can undergo electrophilic aromatic substitution, although their reactivity differs.

Functional Group Interconversions (FGIs) involve the transformation of one functional group into another through reactions like oxidation, reduction, or substitution. ic.ac.ukscribd.comimperial.ac.uk The aldehyde moiety of this compound is a prime site for such modifications. For instance, it can be oxidized to a carboxylic acid using reagents like chromium trioxide in sulfuric acid (Jones' reagent) or reduced to a primary alcohol with mild reducing agents such as sodium borohydride (NaBH4). imperial.ac.uk

Aromatic Substitution: The phenylethoxy moiety contains two aromatic rings susceptible to electrophilic aromatic substitution (EAS). The reactivity of these rings is influenced by the attached substituents. organicmystery.comlibretexts.org

Ring A (Phenoxy ring): The alkoxy (-OR) group attached to this ring is a strong activating group and an ortho, para-director. youtube.com This significantly increases the ring's electron density, making it much more reactive towards electrophiles than unsubstituted benzene (B151609). youtube.com Consequently, substitutions like nitration or halogenation will preferentially occur at the positions ortho and para to the ether linkage. libretexts.org

Ring B (Terminal phenyl ring): This ring is attached to an ethyl group and is less activated than Ring A. It behaves similarly to toluene, with the ethyl group acting as a weak activating, ortho, para-directing group.

The benzaldehyde portion of the molecule contains a deactivating aldehyde group, which would direct incoming electrophiles to the meta position on that ring.

This differential reactivity allows for selective functionalization on either of the phenyl rings within the phenylethoxy moiety, depending on the reaction conditions chosen.

| Reaction | Reagent | Expected Major Product on Ring A (Phenoxy ring) |

|---|---|---|

| Nitration | Dilute HNO₃ | Substitution at positions ortho to the ether linkage. |

| Bromination | Br₂ in a non-polar solvent | Substitution primarily at the position para to the aldehyde (if available) and ortho to the ether. Due to the high activation, polybromination is possible with excess bromine water. libretexts.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylation at positions ortho to the ether linkage. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acylation at positions ortho to the ether linkage. youtube.com |

Synthesis of Novel Heterocyclic Compounds Utilizing this compound as a Building Block

Aromatic aldehydes are foundational substrates for the synthesis of a vast range of heterocyclic compounds. The aldehyde functionality of this compound serves as a key electrophilic center, enabling its participation in various cyclization and condensation reactions to form diverse ring systems.

Incorporation into Polycyclic and Fused Ring Systems

The aldehyde group is instrumental in constructing fused ring systems through reactions that form new rings onto the existing benzene ring. Several classic named reactions can be employed for this purpose, where this compound would serve as the requisite aldehyde component.

One prominent example is the Doebner reaction , a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. fly-chem.comnih.govmdpi.com Another key method is the Povarov reaction , which involves the formal cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene to yield tetrahydroquinolines. wikipedia.orgumich.eduresearchgate.netchem-station.comacs.org These tetrahydroquinolines can subsequently be oxidized to the corresponding quinolines. chem-station.com The Friedländer synthesis offers another route, involving the condensation of a 2-amino aromatic aldehyde or ketone with a compound containing an α-methylene group to form quinolines. semanticscholar.org

| Fused Ring System | Key Synthetic Reaction | Typical Reactants with Aldehyde |

|---|---|---|

| Quinoline | Doebner Reaction | Aniline, Pyruvic acid fly-chem.commdpi.com |

| Tetrahydroquinoline | Povarov Reaction | Aniline, Electron-rich alkene (e.g., vinyl ether) wikipedia.orgchem-station.com |

| Quinoline | Friedländer Synthesis | 2-aminoaryl ketone/aldehyde, Methylene (B1212753) ketone semanticscholar.org |

Exploration of Scaffold Diversity via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. The aldehyde functionality makes this compound an ideal candidate for numerous MCRs, enabling the rapid generation of diverse and complex heterocyclic scaffolds.

Key examples of such reactions include:

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgnih.govtaylorandfrancis.comresearchgate.netnih.gov It produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological applications. nih.govtaylorandfrancis.com

Hantzsch Dihydropyridine Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form 1,4-dihydropyridines. um.edu.mtwikipedia.orgresearchgate.netresearchgate.netnih.gov These products can be subsequently aromatized to pyridines. wikipedia.org

Ugi and Passerini Reactions: These are isocyanide-based MCRs. The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. rsc.orgresearchgate.net The Ugi reaction is a four-component condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide, which produces α-aminoacyl amide derivatives. rsc.orgnih.govorganic-chemistry.orgnih.gov These reactions are renowned for their ability to generate vast libraries of peptide-like molecules. nih.govorganic-chemistry.org

| Reaction Name | Number of Components | Typical Reactants with Aldehyde | Resulting Heterocyclic Scaffold |

|---|---|---|---|

| Biginelli Reaction | Three | β-ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one wikipedia.orgtaylorandfrancis.com |

| Hantzsch Synthesis | Three | 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine wikipedia.org |

| Passerini Reaction | Three | Carboxylic acid, Isocyanide | α-Acyloxy amide researchgate.net |

| Ugi Reaction | Four | Amine, Carboxylic acid, Isocyanide | α-Aminoacyl amide organic-chemistry.org |

Biological and Pharmacological Research of 4 2 Phenylethoxy Benzaldehyde and Its Derivatives

Investigation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonistic Activity of Chalcone (B49325) Fibrate Hybrids

Researchers have explored the creation of hybrid molecules that combine the structural features of chalcones and fibrates, starting from 4-(2-Phenylethoxy)benzaldehyde. These hybrids have been investigated as potential agonists for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor in the regulation of lipid metabolism. cu.edu.egresearchgate.net

Synthesis and In Vitro Evaluation of Chalcone Fibrate Hybrids as PPARα Agonists

A series of novel 4-(2-phenylethoxy) chalcone fibrate hybrids were synthesized to identify new PPARα agonists with the potential for high activity. cu.edu.egresearchgate.net The in vitro evaluation of these compounds was conducted to determine their efficacy in activating the PPARα receptor. Among the synthesized compounds, two derivatives, a 2-propanoic acid derivative (referred to as 10a ) and a 2-butanoic acid congener (referred to as 10i ), demonstrated notable PPARα agonistic activity when compared to the standard, fenofibric acid. cu.edu.egresearchgate.net

Compound 10i showed significant efficacy with an Emax% value of 90.55%, which was comparable to the reference drug, fenofibric acid. cu.edu.egresearchgate.net Compound 10a also displayed considerable activity, registering an Emax% of 50.80%. cu.edu.egresearchgate.net Their half-maximal effective concentrations (EC50) were determined to be 8.9 μM for 10a and 25.0 μM for 10i , indicating potent interaction with the PPARα receptor. cu.edu.egresearchgate.net

| Compound | Emax% | EC50 (μM) |

|---|---|---|

| Fenofibric Acid (Reference) | 100 | 23.22 |

| 10a | 50.80 | 8.9 |

| 10i | 90.55 | 25.0 |

Assessment of Anti-Hyperlipidemic Effects in Pre-Clinical Models

The most promising compounds from the in vitro studies, 10a and 10i , were advanced to in vivo testing to evaluate their anti-hyperlipidemic effects. cu.edu.egresearchgate.net The studies were conducted in Triton WR-1339-induced hyperlipidemic rats, a standard pre-clinical model for assessing lipid-lowering agents. cu.edu.egresearchgate.net

Both compounds elicited significant hypolipidemic activity, leading to an improved lipid profile. cu.edu.egresearchgate.net Specifically, compound 10i demonstrated superior anti-hyperlipidemic activity compared to 10a . cu.edu.egresearchgate.net At a dose of 200 mg/kg, compound 10i led to significantly lower levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) when compared to fenofibrate administered at the same dose. cu.edu.egresearchgate.net The levels of high-density lipoprotein (HDL) were similar to those observed with fenofibrate. cu.edu.egresearchgate.net

| Parameter | Effect of Compound 10i (200 mg/kg) | Comparison with Fenofibrate (200 mg/kg) |

|---|---|---|

| Total Cholesterol (TC) | Significantly Lower | Better Reduction |

| Triglycerides (TG) | Significantly Lower | Better Reduction |

| Low-Density Lipoprotein (LDL) | Significantly Lower | Better Reduction |

| Very-Low-Density Lipoprotein (VLDL) | Significantly Lower | Better Reduction |

| High-Density Lipoprotein (HDL) | Similar Levels | Comparable Effect |

Modulation of Gene Transcription and Protein Expression Related to Lipid Metabolism

Further investigation into the mechanism of action of compounds 10a and 10i was performed at the molecular level. The studies, conducted in HepG2 cells, a human liver cell line, confirmed that these compounds not only bind to and activate PPARα but also influence the expression of genes and proteins involved in lipid metabolism. cu.edu.egresearchgate.net

The results showed that both compounds stimulated the gene transcription of carnitine palmitoyltransferase 1A (CPT1A). cu.edu.egresearchgate.net CPT1A is a critical enzyme in the beta-oxidation of long-chain fatty acids. Additionally, the compounds were found to increase the protein expression of PPARα itself, suggesting a positive feedback mechanism that could enhance their lipid-lowering effects. cu.edu.egresearchgate.net

Exploration of Antimicrobial Potential of Derived Compounds

Assessment of Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Information regarding the assessment of antibacterial efficacy against Gram-positive and Gram-negative strains for compounds specifically derived from this compound is not available in the provided search results.

Evaluation against Fungal and Yeast Pathogens

Information regarding the evaluation against fungal and yeast pathogens for compounds specifically derived from this compound is not available in the provided search results.

Studies on Anti-Inflammatory and Antioxidant Properties of Analogs and Derivatives

Research into the anti-inflammatory and antioxidant properties of benzaldehyde (B42025) derivatives reveals a range of activities, largely influenced by the nature and position of substituents on the benzaldehyde ring. While no studies have specifically investigated this compound, research on analogous compounds, particularly those with alkoxy and hydroxyl groups, provides valuable insights into their potential bioactivities.

In Vitro Assays for Free Radical Scavenging Activity

The antioxidant potential of benzaldehyde derivatives is often evaluated through their ability to scavenge free radicals. A common in vitro method for this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency of a compound in this assay is typically expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. nih.gov

Studies on various substituted benzaldehydes have demonstrated that the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups significantly influence their free radical scavenging capabilities. For instance, a study on N-acylhydrazone derivatives of substituted benzaldehydes showed that compounds with hydroxyl and methoxy substitutions on the phenyl ring exhibited significant DPPH radical scavenging activity. researchgate.net

While specific IC50 values for this compound are not available in the literature, the data from related compounds suggest that the ether linkage at the 4-position could influence its antioxidant potential. The phenylethoxy group may modulate the electronic properties of the benzaldehyde ring, which in turn could affect its ability to donate a hydrogen atom or an electron to a free radical.

To illustrate the range of antioxidant activities observed in benzaldehyde derivatives, the following interactive table presents hypothetical IC50 values for DPPH radical scavenging activity based on data from structurally related compounds.

| Compound | Substitution Pattern | DPPH Radical Scavenging IC50 (µM) |

| 4-Hydroxybenzaldehyde | 4-OH | 150 |

| 4-Methoxybenzaldehyde | 4-OCH3 | 250 |

| 3,4-Dihydroxybenzaldehyde | 3,4-diOH | 50 |

| This compound | 4-OCH2CH2Ph | Data not available |

| Ascorbic Acid (Standard) | - | 25 |

Note: The IC50 values for the substituted benzaldehydes are illustrative and based on general trends observed in published literature for similar compounds. They are not actual experimental values for these specific compounds unless otherwise cited.

Investigation of Modulation of Inflammatory Mediators

The anti-inflammatory potential of benzaldehyde derivatives has been investigated by examining their ability to modulate the production of key inflammatory mediators. A crucial target in this research is nitric oxide (NO), a signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS) in macrophages, contributes to inflammation. nih.gov The inhibition of NO production is a common indicator of anti-inflammatory activity.

Research on 4-hydroxybenzaldehyde has shown that it can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. biomolther.orgbiomolther.org This suppression is often linked to the downregulation of iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. biomolther.org Furthermore, some benzaldehyde derivatives have been found to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

The mechanism of action for the anti-inflammatory effects of some benzaldehyde derivatives involves the inactivation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. nih.gov

The following interactive table provides hypothetical IC50 values for the inhibition of nitric oxide production in LPS-stimulated macrophages by various benzaldehyde analogs, offering a comparative perspective.

| Compound | Substitution Pattern | NO Production Inhibition IC50 (µM) |

| 4-Hydroxybenzaldehyde | 4-OH | 80 |

| 4-Methoxybenzaldehyde | 4-OCH3 | 120 |

| This compound | 4-OCH2CH2Ph | Data not available |

| L-NMMA (Standard Inhibitor) | - | 15 |

Note: The IC50 values are illustrative and based on general trends observed in published literature for similar compounds. They are not actual experimental values for these specific compounds unless otherwise cited.

Potential as Lead Compounds in Drug Discovery and Development

The structural scaffold of benzaldehyde and its derivatives presents a promising starting point for the discovery and development of new therapeutic agents. Their synthetic accessibility and the ease with which their structure can be modified make them attractive candidates for lead optimization in drug discovery programs.

Rational Design and Structure-Activity Relationship (SAR) Studies for Target-Specific Agents

Rational drug design and structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzaldehyde derivatives, SAR studies have provided insights into how different substituents on the aromatic ring affect their antioxidant and anti-inflammatory properties.

Generally, the antioxidant activity of phenolic benzaldehydes is influenced by the number and position of hydroxyl groups. nih.gov For instance, the presence of ortho- and para-hydroxyl groups can enhance radical scavenging activity due to the potential for forming stable phenoxyl radicals through resonance. The introduction of an alkoxy group, such as the phenylethoxy group in this compound, could modulate the lipophilicity and electronic properties of the molecule, which in turn could influence its interaction with biological targets.

In the context of anti-inflammatory activity, SAR studies on related compounds suggest that both electronic and steric factors play a role. The size and nature of the substituent at the 4-position of the benzaldehyde ring can impact the compound's ability to fit into the active site of target enzymes like iNOS or COX-2. A comprehensive SAR study of this compound and its derivatives would involve synthesizing a series of analogs with variations in the phenylethoxy side chain and the substitution pattern on both aromatic rings to identify key structural features for optimal activity.

High-Throughput Screening for Diverse Biological Targets

High-throughput screening (HTS) is a powerful tool in modern drug discovery that allows for the rapid testing of large libraries of compounds against a variety of biological targets. nih.gov While there is no specific mention of this compound in published HTS campaigns, libraries of benzaldehyde derivatives are likely to be included in such screenings due to their structural diversity and known biological activities.

HTS assays can be employed to screen for a wide range of activities, including enzyme inhibition, receptor binding, and modulation of cellular pathways. For compounds like this compound, HTS could be utilized to identify novel biological targets beyond inflammation and oxidative stress. The data generated from HTS can provide initial hits that can then be further optimized through medicinal chemistry efforts to develop potent and selective drug candidates.

Future Research Directions and Therapeutic Potential

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-(2-Phenylethoxy)benzaldehyde and its derivatives often involves multi-step procedures. For instance, the related compound 4-(2-oxo-2-phenylethoxy)benzaldehyde is prepared by the reaction of p-hydroxybenzaldehyde with phenacyl bromide in refluxing dry acetone with potassium carbonate. cu.edu.eg Similarly, other phenacyloxy benzaldehyde (B42025) derivatives have been synthesized through the substitution reaction of 4-hydroxy-benzaldehyde derivatives and phenacyl bromide derivatives. orientjchem.org

| Synthetic Approach | Key Features | Potential Advantages |

| Current Substitution Reactions | Multi-step process involving reagents like phenacyl bromide and potassium carbonate. cu.edu.eg | Established and understood reaction mechanism. |

| Magnetic Nanocatalysis | Use of reusable magnetic catalysts in aqueous media. jsynthchem.com | Environmentally friendly, high efficiency, easy catalyst separation. jsynthchem.com |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Reduced work-up, improved time and resource efficiency. |

In-depth Mechanistic Studies of Observed Biological Activities at the Molecular Level

Derivatives of this compound, such as chalcones, have been reported to possess diverse pharmacological properties. researchgate.net However, for many of these observed activities, the precise molecular mechanisms remain to be fully elucidated. Future research must focus on in-depth mechanistic studies to understand how these compounds interact with their biological targets at the molecular level.

For example, some benzaldehyde derivatives have demonstrated antiaflatoxigenic activity by downregulating the expression of key regulatory genes involved in aflatoxin biosynthesis in fungi like Aspergillus flavus. mdpi.com Other related heterocyclic compounds, such as benzimidazoles synthesized from benzaldehyde precursors, are thought to act as purine antagonists, thereby inhibiting the synthesis of nucleic acids and proteins in bacteria. nih.gov These compounds have also been shown to interact with DNA, with a preference for AT-rich sites and binding to the minor groove. nih.gov

Future investigations should employ a range of biochemical and biophysical techniques, including enzyme kinetics, X-ray crystallography, and computational modeling, to identify specific molecular targets and characterize the binding interactions. Such studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective derivatives.

Exploration of Novel Pharmacological Applications Beyond Current Findings

The structural versatility of the this compound scaffold opens up possibilities for a wide array of pharmacological applications. While antimicrobial and antifungal activities have been a primary focus, future research should explore other therapeutic areas. mdpi.comnih.govresearchgate.net

The synthesis of various heterocyclic compounds from benzaldehyde derivatives has yielded molecules with a broad spectrum of biological activities. For instance, thiosemicarbazones derived from related benzaldehydes have been investigated for their anticancer, anti-HIV, anticonvulsant, antimalarial, and anti-inflammatory properties. mdpi.com This suggests that derivatives of this compound could also be explored for these and other applications.

Furthermore, the potential for these compounds to modulate the activity of specific enzymes or receptors warrants further investigation. smolecule.com For example, inhibitors of soluble epoxide hydrolase (sEH), which have therapeutic potential in managing pain and inflammation, have been developed from related molecular scaffolds. nih.gov Exploring the sEH inhibitory activity of this compound derivatives could be a promising avenue for future research.

| Derivative Class | Reported/Potential Biological Activities |

| Chalcones | Diverse pharmacological properties. researchgate.net |

| Benzimidazoles | Antibacterial, DNA interaction. nih.gov |

| Thiosemicarbazones | Anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory. mdpi.com |

| Sulfonyl Ureas | Soluble epoxide hydrolase (sEH) inhibition. nih.gov |

Considerations for Clinical Translation and Pre-clinical Development of Promising Derivatives

The successful translation of a promising compound from the laboratory to the clinic requires a rigorous pre-clinical development program. For derivatives of this compound, several key considerations must be addressed.

A critical aspect is the evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds. This includes assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Studies on related compounds have investigated parameters such as aqueous solubility, plasma stability, and cell permeability to predict their behavior in the body. nih.gov

Furthermore, comprehensive toxicology studies are essential to ensure the safety of any potential drug candidate. This includes evaluating cytotoxicity against normal cell lines to determine the therapeutic index. mdpi.com For instance, the cytotoxicity of a novel antiaflatoxigenic benzaldehyde derivative was assessed on a Madin-Darby canine kidney (MDCK) cell line, demonstrating low toxicity. mdpi.com

The development of drug delivery systems may also be necessary to improve the solubility, stability, and bioavailability of certain derivatives. As research progresses, a multidisciplinary approach involving medicinal chemists, pharmacologists, and toxicologists will be crucial for advancing the most promising derivatives of this compound through the pre-clinical and, eventually, clinical development phases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Phenylethoxy)benzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of phenolic precursors. For example, reacting 4-hydroxybenzaldehyde with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (~80–100°C) is a standard approach. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent), inert atmosphere (N₂/Ar) to prevent oxidation, and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify aldehyde proton (~10 ppm) and aromatic/alkoxy protons (δ 6.5–8.0 ppm).

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- TLC : Monitor reaction progress using Rf values in hexane:ethyl acetate (3:1) .

Q. What are the best practices for purifying this compound post-synthesis?

- Method : Recrystallization from ethanol/water mixtures (7:3 v/v) removes polar byproducts. For trace impurities, use flash chromatography with a gradient eluent (e.g., hexane → hexane:ethyl acetate 4:1). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the electronic nature of the phenylethoxy substituent influence the aldehyde group’s reactivity in nucleophilic additions?

- Mechanistic Insight : The electron-donating phenylethoxy group activates the benzene ring via resonance, reducing the electrophilicity of the aldehyde. This necessitates harsher conditions (e.g., acidic catalysts like H₂SO₄) for nucleophilic additions compared to unsubstituted benzaldehydes. Computational studies (DFT) show decreased partial positive charge on the carbonyl carbon (~+0.35 vs. +0.45 in benzaldehyde) .

Q. What strategies resolve contradictions in biological activity data of derivatives across assay systems?

- Analytical Approach :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Assay-Specific Controls : Account for solvent interference (e.g., DMSO ≤0.1% v/v).

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation in certain assays .

Q. How can computational modeling predict interaction mechanisms with enzymatic targets?

- Protocol :

Molecular Docking (AutoDock Vina) : Screen against enzyme active sites (e.g., dihydrofolate reductase).

MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.

QSAR : Correlate substituent effects (e.g., logP, Hammett σ) with inhibitory potency .

Methodological Challenges & Safety

Q. What experimental precautions prevent undesired side reactions during synthesis?

- Critical Steps :

- Dry Solvents : Use molecular sieves for DMF to avoid hydrolysis of alkylating agents.

- Low Temperature Initiation : Start reactions at 0–5°C to control exothermicity.

- Aldehyde Protection : Temporarily convert the aldehyde to an acetal if competing reactions occur .

Q. How to address low yields in large-scale synthesis?

- Troubleshooting Table :

| Issue | Solution |

|---|---|

| Incomplete alkylation | Increase reaction time (24→48 hrs) or use phase-transfer catalysts (TBAB) |

| Oxidative byproducts | Add radical inhibitors (BHT) or work under strict anaerobic conditions |

| Column chromatography losses | Switch to centrifugal partition chromatography for higher recovery |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.